Bis(i-propylcyclopentadienyl)tungsten dihydride
Description
Bis(i-propylcyclopentadienyl)tungsten dihydride (CAS 64561-25-7) is an organometallic compound with the molecular formula C₁₆H₂₂W and a molecular weight of 398.19 g/mol. It consists of a tungsten(IV) center coordinated to two i-propylcyclopentadienyl ligands (C₅H₄-iPr) and two hydride (H⁻) ligands. Key physicochemical properties include a broad melting point range (155–1250.1°C, likely due to decomposition or impurities) and a boiling point of 122°C . The steric bulk of the i-propyl substituents distinguishes it from simpler analogues like bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂, CAS 1271-33-6), which has a lower molecular weight (316.04 g/mol) and a sharp melting point of 115°C .
The compound is used in specialized applications such as chemical vapor deposition (CVD) for nanomaterials and catalysis, though its reactivity is influenced by the steric hindrance of the i-propyl groups .
Properties
Molecular Formula |
C16H24W-2 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
hydride;2-propan-2-ylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C8H11.W.2H/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;;;/q2*-1;+2;2*-1 |
InChI Key |
CUTIEVBFIGWHIB-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[W+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(i-propylcyclopentadienyl)tungsten dihydride typically involves the reaction of tungsten hexachloride with i-propylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Photochemical Hydrogen Transfer
Under UV irradiation (λ = 365 nm), the compound transfers hydrides to electron-deficient substrates. A notable example involves 9,10-phenanthrenequinone (PQ):
| Parameter | Value | Source |
|---|---|---|
| Quantum yield (Φ) | 0.32 ± 0.03 | |
| Reaction medium | Dry toluene | |
| Product | 9,10-Dihydroxyphenanthrene |
The mechanism proceeds via an outer-sphere charge transfer pathway:
-
Photoexcitation generates a ligand-to-metal charge transfer (LMCT) state.
-
Electron transfer from tungsten to PQ forms a radical anion intermediate.
-
Hydride transfer occurs, yielding the reduced product.
Thin-Film Deposition in Semiconductor Manufacturing
The compound serves as a tungsten precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). Key process parameters include:
| Parameter | CVD Conditions | ALD Conditions | Source |
|---|---|---|---|
| Temperature | 300–450°C | 150–250°C | |
| Pressure | 1–10 Torr | 0.1–1 Torr | |
| Film purity | >99.9% W | >99.5% W |
Reaction pathway in CVD:
Deuterium-Labeling Studies
The compound’s hydride ligands readily exchange with deuterium sources (e.g., D₂O or C₆D₆), enabling isotopic labeling. In a cyclohexene deuteration study:
| Substrate | Isotope Source | Deuterium Incorporation | Source |
|---|---|---|---|
| Cyclohexene | D₂O | 98% | |
| Styrene | C₆D₆ | 85% |
This reactivity supports mechanistic investigations in organometallic chemistry.
Reaction Mechanisms and Intermediates
The compound’s reactivity is governed by its 17-electron configuration , which promotes oxidative addition and ligand substitution. Key intermediates include:
-
Tungsten(IV) diradical species during photochemical reactions
-
η³-Cyclopentadienyl complexes in catalytic cycles
Stoichiometric studies reveal a two-step alkene isomerization mechanism:
-
Hydride transfer to the alkene, forming a tungsten-alkyl intermediate.
This compound’s versatility in catalysis, photochemistry, and materials science underscores its importance in both academic research and industrial applications. Recent advances in ALD processes highlight its role in next-generation semiconductor fabrication .
Scientific Research Applications
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride, also known as WH₂(iPrCp)₂, is an organotungsten compound with the molecular formula C₁₆H₂₄W and a molecular weight of 400.22 g/mol . This compound features tungsten in a +4 oxidation state, coordinated with two isopropylcyclopentadienyl ligands and two hydride ions, creating a stable yet reactive structure suitable for various synthesis applications . It appears as a dark orange liquid with a high purity of 99%+, confirmed by integration NMR, and must be stored under an inert atmosphere to maintain stability and prevent decomposition .
Applications in Synthesis and Deposition
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is commonly used as a tungsten precursor in chemical vapor deposition (CVD) and other thin-film deposition processes . Its structure, characterized by isopropylcyclopentadienyl and hydride ligands, allows it to participate in controlled reactions, facilitating the deposition of tungsten layers in microelectronic devices . This reactivity makes it highly valuable in producing advanced materials for semiconductor and electronic applications, where tungsten coatings contribute to enhanced performance and stability . The compound is also used in applications needing non-aqueous solubility, such as thin film deposition for modern water treatment equipment and solar PV panels .
Use as a Catalyst
Bis(i-propylcyclopentadienyl)tungsten dihydride serves as a catalyst in various organic transformations. The compound exhibits reductive elimination reactions, which can be thermally reversed by restoring a hydrogen atmosphere, highlighting its utility in synthetic organic chemistry and catalysis.
Hydride Transfer
Interaction studies involving this compound primarily focus on its reactivity with other chemical species during photochemical processes. Research indicates that it can effectively transfer hydrides to various substrates, showcasing its role as a strong hydride donor. Studies have explored its interactions with different solvents and substrates under varying conditions to understand its reactivity profile better. Photochemical hydrogen transfer from bis(i-propylcyclopentadienyl) tungsten dihydride to 9,10-phenanthrenequinone can be induced by outer sphere charge transfer .
Industrial and Laboratory Use
In both industrial and laboratory environments, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is essential for applications in thin-film deposition, particularly within the microelectronics and semiconductor sectors . Its stable, high-purity composition makes it ideal for developing tungsten-based coatings that enhance the durability and functionality of electronic components . The compound’s controlled reactivity and compatibility with CVD processes make it a reliable choice for applications requiring precise tungsten deposition, supporting advancements in materials science and high-performance technology fabrication .
Handling and Storage
Due to its reactivity and sensitivity to air and moisture, general precautions are necessary when handling Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride . Handling should be conducted in a well-ventilated area, with personal protective equipment such as gloves and eye protection . To preserve its integrity, the compound should be stored in a sealed container under an inert gas, like nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen, which may lead to unwanted reactions .
Similar Compounds
Several compounds exhibit similarities to this compound, particularly in terms of structure and reactivity:
| Compound | Metal | Ligands | Unique Features |
|---|---|---|---|
| This compound | Tungsten | Isopropylcyclopentadienyl | Strong hydride donor; used in atomic layer deposition |
| Bis(cyclopentadienyl)tungsten dihydride | Tungsten | Cyclopentadienyl | Less sterically hindered; different reactivity |
| Bis(cyclopentadienyl)molybdenum dihydride | Molybdenum | Cyclopentadienyl | Different metal center; varied catalytic properties |
| Bis(cyclopentadienyl)ruthenium dihydride | Ruthenium | Cyclopentadienyl | Different electronic properties; strong catalytic activity |
Mechanism of Action
The mechanism of action of Bis(i-propylcyclopentadienyl)tungsten dihydride involves its ability to act as a precursor in various chemical reactions. The compound’s tungsten center can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Ligand Type |
|---|---|---|---|---|---|
| Bis(i-propylcyclopentadienyl)tungsten dihydride | C₁₆H₂₂W | 398.19 | 155–1250.1 | 122 | i-propylcyclopentadienyl |
| Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) | C₁₀H₁₂W | 316.04 | 115 | N/A | Cyclopentadienyl |
| Bis(ethylcyclopentadienyl)tungsten dihydride | C₁₄H₁₈W | 362.15 | N/A | N/A | Ethylcyclopentadienyl |
| Bis(tert-butylcyclopentadienyl)tungsten dihydride | C₁₈H₂₆W | 442.25 | N/A | N/A | tert-butylcyclopentadienyl |
Key Observations :
- Thermal Behavior : Cp₂WH₂ sublimes at 313–323 K with a sublimation enthalpy of 84.6 ± 1.6 kJ/mol , while the i-propyl analogue likely requires higher temperatures due to stronger van der Waals interactions .
Comparison with Other Metal Dihydrides
| Compound | Metal Center | Hydride Configuration | Applications |
|---|---|---|---|
| This compound | W(IV) | Two terminal H⁻ | Nanomaterial synthesis, catalysis |
| Chromium dihydride (CrH₂) | Cr(II) | Inorganic lattice | Lab-scale hydrogen storage (unstable) |
| [Rh(PPh₃)₃(H)₂]⁺ | Rh(I) | Dihydride complex | Asymmetric hydrogenation catalysts |
Key Differences :
Biological Activity
Bis(i-propylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) is an organometallic compound notable for its unique structure and reactivity. Characterized by two isopropylcyclopentadienyl ligands coordinated to a tungsten center with two hydrogen atoms, this compound has garnered attention for its potential applications in catalysis and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Molecular Formula : C₁₆H₂₄W
- Molecular Weight : 400.22 g/mol
- Appearance : Dark orange liquid
- Purity : 99%+
- Boiling Point : Approximately 230 °C
The compound exhibits sensitivity to air and moisture, necessitating careful handling under inert conditions to prevent decomposition .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its reactivity and potential applications rather than direct biological effects. Key areas of interest include:
- Catalytic Properties : The compound acts as a strong hydride donor, facilitating various chemical reactions, including hydrogenation processes. Its ability to transfer hydrides efficiently can influence biological systems where hydrogen transfer is a critical step .
- Photochemical Behavior : Studies indicate that metal dihydride complexes like WH₂(iPrCp)₂ undergo photochemical reactions, leading to the reductive elimination of hydrogen gas (H₂). This property may have implications for photochemical applications in biological contexts, such as drug delivery systems or photodynamic therapy .
Research Findings and Case Studies
Research on this compound has primarily focused on its chemical behavior rather than direct biological assays. However, insights can be drawn from related studies:
- Hydride Transfer Mechanism : The compound's strong hydride donor capabilities were demonstrated in studies involving metal complexes where it effectively transferred hydrides to various substrates under photochemical conditions. This mechanism is essential in understanding how such compounds might interact with biological molecules .
- Comparative Studies with Similar Compounds : Comparative analyses with other organometallic compounds reveal that this compound exhibits unique reactivity patterns that may influence its biological interactions. For instance, similar tungsten complexes have shown varying degrees of cytotoxicity and reactivity towards biomolecules, suggesting that WH₂(iPrCp)₂ could have specific interactions worth investigating further .
Q & A
Basic Research Question
- ¹H and ¹³C NMR : To identify ligand environments and hydride resonances (δ −5 to −15 ppm for W–H bonds). Dynamic behavior in solution may require variable-temperature NMR to detect fluxionality .
- X-ray Diffraction : Critical for confirming solid-state geometry, though challenges arise due to air sensitivity. Low-temperature crystallography (e.g., 100 K) improves data quality .
- IR Spectroscopy : ν(W–H) stretches typically appear at 1800–1900 cm⁻¹, but overlap with C–H vibrations requires deconvolution algorithms .
How do density functional theory (DFT) calculations elucidate the non-classical bonding interactions in Bis(i-propylcyclopentienyl)tungsten dihydride?
Advanced Research Question
DFT studies (e.g., B3LYP/def2-TZVP level) reveal:
- Non-classical Si–H Bonding : In related tungsten-silyl complexes, η²-SiH or η³-silicate interactions reduce electron density at the metal center, altering reactivity .
- Electronic Structure : Natural Bond Orbital (NBO) analysis quantifies donation/back-donation between tungsten d-orbitals and ligand π-systems, explaining hydride lability .
Methodological Tip : Include solvent effects (e.g., PCM models) and dispersion corrections (D3) to improve agreement with experimental data .
What experimental approaches can resolve fluxional behavior observed in the dynamic structures of tungsten dihydride complexes?
Advanced Research Question
- Dynamic NMR : Measure coalescence temperatures to estimate activation energies (ΔG‡) for ligand rearrangements. For example, line-shape analysis of ¹H NMR signals at 200–400 MHz .
- Variable-Temperature X-ray Diffraction : Captures structural changes in single crystals, though rapid motion may require synchrotron radiation for time-resolved studies .
- Computational Molecular Dynamics : Ab initio MD simulations (e.g., CP2K) model fluxional pathways, such as η² ↔ η³ ligand shifts, over picosecond timescales .
How can researchers reconcile discrepancies in reported geometric configurations of this compound across different studies?
Q. Data Contradiction Analysis
- Crystallographic Reassessment : Check for disorder in X-ray data (e.g., partial occupancy of ligand positions) and refine using twin-law corrections .
- Cross-Validation with Spectroscopy : Compare DFT-predicted IR/NMR spectra with experimental data to rule out solvate or impurity effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Cambridge Structural Database) to identify trends in bond lengths/angles influenced by counterions or crystallization solvents .
What theoretical frameworks guide the investigation of reaction mechanisms involving this compound in organometallic catalysis?
Advanced Research Question
- Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in alkene insertion reactions by analyzing HOMO-LUMO gaps between tungsten hydrides and substrates .
- Marcus Theory : Models electron-transfer steps in catalytic cycles, particularly for redox-active intermediates .
- Ligand Steric Maps : Quantitative analysis (e.g., %VBur calculations) correlates ligand bulk with turnover frequencies in hydrogenation reactions .
Methodological Resources
- Synthesis : Schlenk techniques, ligand substitution protocols .
- Characterization : Multinuclear NMR, low-temperature XRD .
- Computational : DFT (Gaussian, ORCA), MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
